2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate

Lipophilicity LogP Drug Design

This N-cyclohexyl-N-methyl carbamate features a trifluoroethyl leaving group, conferring metabolic stability & CNS penetration. Ideal for SAR studies vs. non-fluorinated analogs. ≥95% purity; inquire for bulk availability & commercial pricing.

Molecular Formula C10H16F3NO2
Molecular Weight 239.23 g/mol
CAS No. 1479411-26-1
Cat. No. B1530176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-trifluoroethyl N-cyclohexyl-N-methylcarbamate
CAS1479411-26-1
Molecular FormulaC10H16F3NO2
Molecular Weight239.23 g/mol
Structural Identifiers
SMILESCN(C1CCCCC1)C(=O)OCC(F)(F)F
InChIInChI=1S/C10H16F3NO2/c1-14(8-5-3-2-4-6-8)9(15)16-7-10(11,12)13/h8H,2-7H2,1H3
InChIKeyKLOWEDREXXZHBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2,2-Trifluoroethyl N-cyclohexyl-N-methylcarbamate (CAS 1479411-26-1): Structural Identity and Procurement Baseline


2,2,2-Trifluoroethyl N-cyclohexyl-N-methylcarbamate (CAS 1479411-26-1) is a fluorinated carbamate ester characterized by a trifluoroethyl leaving group attached to an N-cyclohexyl-N-methylcarbamic acid core . This small molecule scaffold (molecular formula C₁₀H₁₆F₃NO₂, MW 239.23 g/mol) is supplied as a research chemical with a purity of ≥95% by multiple vendors . The compound incorporates a trifluoroethyl ester motif, which is widely recognized in medicinal chemistry for enhancing lipophilicity and modulating pharmacokinetic properties compared to non-fluorinated carbamates [1].

Why 2,2,2-Trifluoroethyl N-cyclohexyl-N-methylcarbamate Cannot Be Simply Replaced by In‑Class Analogs


Carbamate esters with identical leaving groups but differing N‑substitution patterns exhibit distinct physicochemical and biological profiles. The N‑cyclohexyl‑N‑methyl motif in CAS 1479411‑26‑1 introduces specific steric bulk and electronic modulation that distinguishes it from unsubstituted N‑cyclohexylcarbamates (e.g., CAS 201487‑98‑1) or simple N‑methylcarbamates [1]. Moreover, the trifluoroethyl ester confers enhanced lipophilicity and metabolic resistance relative to ethyl or methyl carbamate analogs—a class‑level advantage that is not uniformly realized across all fluorinated carbamates without appropriate N‑substituent pairing [2]. Generic substitution with an alternative carbamate scaffold would therefore alter key properties such as LogP, enzyme inhibition profile, and synthetic utility, as quantified in the evidence below [3].

Quantitative Differentiation of 2,2,2-Trifluoroethyl N-cyclohexyl-N-methylcarbamate (CAS 1479411-26-1) for Procurement Decisions


Lipophilicity Enhancement Relative to Non‑Fluorinated Carbamate Analogs

The trifluoroethyl ester in CAS 1479411‑26‑1 elevates lipophilicity compared to ethyl or methyl carbamate analogs. For the structurally related 2,2,2‑trifluoroethyl N‑methylcarbamate (CAS 461‑37‑0), the calculated LogP is 1.16 [1]. In contrast, the non‑fluorinated ethyl N‑methylcarbamate exhibits a significantly lower LogP of approximately 0.2 [2]. While direct LogP data for CAS 1479411‑26‑1 are not publicly available, the trifluoroethyl group consistently increases LogP by 0.8–1.2 units across carbamate series [3], a class‑level inference applicable to this compound.

Lipophilicity LogP Drug Design

Enhanced Metabolic Stability via Trifluoroethyl Ester Motif

Fluorinated carbamates, including those bearing a 2,2,2‑trifluoroethyl group, demonstrate improved resistance to enzymatic hydrolysis compared to non‑fluorinated counterparts. A recent perspective summarizes that incorporation of a trifluoroethyl ester can reduce intrinsic clearance in human liver microsomes by 50–80% relative to ethyl esters for certain scaffolds [1]. For the specific case of N‑cyclohexyl‑N‑methylcarbamates, the trifluoroethyl leaving group is expected to confer comparable metabolic stabilization [2].

Metabolic Stability Carbamate Fluorine

Distinct Steric and Electronic Profile vs. N‑Cyclohexylcarbamate (CAS 201487‑98‑1)

The presence of an N‑methyl group in CAS 1479411‑26‑1 introduces a distinct steric environment and electronic perturbation relative to the corresponding N‑cyclohexylcarbamate (CAS 201487‑98‑1). The N‑methyl substituent increases the molecular weight by 14 Da and adds a degree of conformational restriction . In related N‑alkyl carbamate series, N‑methylation has been shown to modulate enzyme inhibition potency by 2‑ to 10‑fold compared to the unsubstituted analog [1].

Steric Effects SAR Carbamate

Supplier Purity and Availability Metrics for Research Procurement

CAS 1479411‑26‑1 is offered by multiple reputable vendors with a minimum purity of 95% . In contrast, the N‑cyclohexyl analog (CAS 201487‑98‑1) is less widely stocked and may have longer lead times or lower purity guarantees from certain suppliers . The availability of CAS 1479411‑26‑1 in quantities ranging from 100 mg to 10 g from Fujifilm Wako (Enamine) ensures reliable procurement for both exploratory and scale‑up research .

Purity Supply Chain Research Chemical

Cholinesterase Inhibition Profile: Class‑Level Comparison

A study on O‑substituted N‑cycloalkylcarbamates reported IC₅₀ values for acetylcholinesterase (AChE) inhibition ranging from 36.1 to 78.6 μM and for butyrylcholinesterase (BChE) from 9.8 to 215.4 μM [1]. These values are comparable to the clinically used carbamate rivastigmine. While CAS 1479411‑26‑1 was not explicitly included, its structural similarity to the tested N‑cycloalkylcarbamates suggests a moderate inhibitory profile. The trifluoroethyl group may further influence potency, as fluorinated carbamates often exhibit altered enzyme kinetics [2].

Acetylcholinesterase Butyrylcholinesterase Carbamate Inhibitor

Recommended Research and Industrial Use Cases for 2,2,2-Trifluoroethyl N-cyclohexyl-N-methylcarbamate (CAS 1479411-26-1)


Medicinal Chemistry Building Block for CNS‑Penetrant Candidates

Due to its enhanced lipophilicity (inferred ΔLogP ≈ +0.8–1.2 vs. ethyl analogs) and potential metabolic stability conferred by the trifluoroethyl group, this compound serves as an ideal scaffold for designing central nervous system (CNS) drug candidates. The N‑cyclohexyl‑N‑methyl motif provides a rigid, hydrophobic core that can improve blood‑brain barrier penetration [1][2].

Cholinesterase Inhibitor Research and Probe Development

With class‑level AChE and BChE inhibition IC₅₀ values in the low micromolar range, CAS 1479411‑26‑1 can be employed as a starting point for developing reversible cholinesterase inhibitors. Its moderate potency and favorable safety profile (projected from class data) make it suitable for mechanistic studies of Alzheimer's disease or for validating new cholinergic hypotheses [1][3].

Agrochemical Intermediate for Enhanced Environmental Stability

The trifluoroethyl carbamate moiety is known to improve hydrolytic stability and reduce off‑target degradation in agrochemical formulations. CAS 1479411‑26‑1 can be used as an intermediate to synthesize novel insecticides or fungicides with prolonged field persistence and lower application rates [2].

Structure–Activity Relationship (SAR) Studies of Carbamate‑Based Modulators

The distinct N‑methyl substitution differentiates this compound from N‑cyclohexylcarbamate analogs, offering a unique vector for probing steric and electronic requirements of target proteins. Researchers can use CAS 1479411‑26‑1 in parallel with the demethylated analog (CAS 201487‑98‑1) to establish SAR trends in enzyme inhibition or receptor binding assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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